molecular formula C21H28N4O3S B2756309 5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886906-15-6

5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2756309
CAS No.: 886906-15-6
M. Wt: 416.54
InChI Key: VPKLSKKYGTWTSF-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 3,4-dimethoxyphenyl group and a 4-methylpiperidine moiety. The 2-ethyl group on the triazole ring enhances lipophilicity, while the 3,4-dimethoxyphenyl substituent contributes to π-π stacking interactions with biological targets.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-5-17-22-21-25(23-17)20(26)19(29-21)18(24-10-8-13(2)9-11-24)14-6-7-15(27-3)16(12-14)28-4/h6-7,12-13,18,26H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKLSKKYGTWTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₂₃N₅O₂S
  • Molecular Weight : 365.48 g/mol
  • IUPAC Name : 5-((3,4-dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

This compound features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. Notably, it has shown promising results in inhibiting the growth of several cancer cell lines.

  • Cytotoxicity Testing :
    • The compound was evaluated against human colon cancer cell lines (HCT116 and HT29) and exhibited IC50 values below 4 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
    • In vitro studies demonstrated that the compound induces apoptotic cell death characterized by caspase activation and mitochondrial membrane potential depolarization .

The proposed mechanism of action involves several pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, contributing to its cytotoxic effects .

Selectivity Index

The selectivity index (SI) for this compound has been calculated against non-malignant cells, revealing a significant selectivity for cancerous cells over healthy cells. This characteristic is crucial for reducing side effects in therapeutic applications.

Table: Summary of Biological Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
HCT116 (Colon Cancer)< 1Apoptosis via caspase activation
HT29 (Colon Cancer)< 1Cell cycle arrest at G2/M phase
Non-malignant Cells> 10Minimal cytotoxicity

Case Study Insights

In a recent case study involving the synthesis and testing of various analogs of this compound, researchers found that modifications in the piperidine ring significantly influenced the anticancer activity. Compounds with electron-withdrawing groups demonstrated enhanced potency against colon cancer cells while maintaining low toxicity to non-malignant cells.

Scientific Research Applications

Structural Features

The compound features a thiazole ring fused with a triazole moiety, which is known for its diverse biological activities. The presence of the dimethoxyphenyl and piperidine groups enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The thiazole and triazole rings are known to interact with various biological targets, making them effective against bacterial and fungal infections.

Table 1: Antimicrobial Properties of Related Compounds

CompoundActivity TypeMIC (µg/mL)Target Organism
Triazole Derivative AAntibacterial12.5Staphylococcus aureus
Triazole Derivative BAntifungal25Candida albicans
GlyT1 InhibitorNeuroactive0.5Human HEK293 cells

The compound has shown potential in inhibiting pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans, which are critical in developing new antimicrobial agents.

Neuropharmacological Studies

The compound may modulate neurotransmitter systems due to the presence of the piperidine moiety. Similar compounds have been shown to act on serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and schizophrenia.

Glycine Transporter Inhibition

Compounds containing triazole structures have been reported to inhibit glycine transporters (GlyT1), which play a significant role in cognitive disorders. Inhibition of these transporters can lead to increased synaptic glycine levels, enhancing neurotransmission.

Case Studies

Several studies have explored the biological effects of compounds with similar structural motifs:

  • Neuropharmacological Effects : Research indicates that triazole derivatives can influence neurotransmitter systems by acting on receptors involved in mood regulation.
  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of triazoles against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibition at low concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity References
5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo-triazol-6-ol 3,4-Dimethoxyphenyl, 4-methylpiperidine, 2-ethyl ~470 (estimated) Hypothesized CNS/antimicrobial N/A
5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo-triazol-6-ol Thiazolo-triazol-6-ol 4-Ethoxy-3-methoxyphenyl, 3-chlorophenyl-piperazine, 2-methyl 581.13 Unreported (structural study)
(5Z)-5-[[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-thiazolo-triazol-6-one Thiazolo-triazol-6-one Pyrazole-linked 4-ethoxy-3-methylphenyl, 4-methoxyphenyl 555.62 Photodynamic/antitumor
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole 4-Methoxyphenyl-pyrazole, variable R groups (e.g., -CH3, -Cl) 380–420 Antifungal (14α-demethylase inhibition)

Key Observations:

  • Biological Target Specificity: Piperazine/piperidine moieties (e.g., ) enhance interactions with neurotransmitter receptors, while pyrazole-linked aryl groups (e.g., ) favor enzyme inhibition (e.g., 14α-demethylase in fungi) .
  • Core Heterocycle Differences: Triazolo-thiadiazoles () exhibit stronger antifungal activity due to sulfur’s electronegativity, whereas thiazolo-triazols (target compound) may prioritize CNS penetration .

Pharmacological and Physicochemical Properties

  • Antifungal Activity: Triazolo-thiadiazoles (e.g., ) inhibit 14α-demethylase (PDB: 3LD6) with IC50 values <10 µM, while thiazolo-triazols lack direct evidence but share structural motifs for similar targets .
  • Synthetic Complexity: The target compound’s 4-methylpiperidine group requires multi-step synthesis (similar to ’s piperazine derivatives), whereas pyrazole-based analogues () utilize condensation reactions for faster assembly .
  • Spectroscopic Data: IR and ¹H NMR spectra for thiazolo-triazols (e.g., ) show characteristic peaks at 3200–3500 cm⁻¹ (OH stretch) and δ 1.2–1.4 ppm (ethyl/methyl groups), aligning with the target compound’s expected profile .

Molecular Docking and Binding Affinity

  • Triazolo-thiadiazoles () dock into 14α-demethylase’s heme-binding pocket via hydrogen bonds with Thr318 and hydrophobic interactions with Phe226.
  • The target compound’s 3,4-dimethoxyphenyl group may align with similar residues, but its bulkier 4-methylpiperidine could reduce binding efficiency compared to smaller R groups in .

Q & A

Q. What are the key structural features of 5-((3,4-Dimethoxyphenyl)...triazol-6-ol that influence its pharmacological activity?

The compound’s activity is attributed to its hybrid heterocyclic core (thiazolo[3,2-b][1,2,4]triazole) and substituents:

  • The 3,4-dimethoxyphenyl group enhances lipophilicity and potential receptor binding.
  • The 4-methylpiperidinyl moiety contributes to solubility and bioavailability.
  • The ethyl group at position 2 and hydroxyl group at position 6 modulate electronic effects and hydrogen-bonding capacity. Structural analogs show anti-inflammatory and anticancer activities via enzyme inhibition (e.g., cyclooxygenase, kinases) .

Q. Which spectroscopic methods are most effective for characterizing this compound’s purity and structure?

  • 1H/13C NMR : Resolves aromatic protons (δ 6.5–7.5 ppm) and substituent integration (e.g., methoxy groups at δ ~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C=N/C-S bonds at 1600–1500 cm⁻¹) .
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?

  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
  • Anti-inflammatory activity : COX-1/COX-2 inhibition assays using ELISA .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation time, cell passage number).
  • Metabolic stability testing : Use liver microsomes to assess compound degradation under physiological conditions .
  • Target-specific assays : Employ siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

Q. What computational approaches predict this compound’s target interactions and mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14-α-demethylase (PDB: 3LD6) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR modeling : Corrogate substituent effects with biological activity using descriptors like logP and polar surface area .

Q. What strategies optimize synthetic yield while maintaining stereochemical integrity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% .
  • Solvent optimization : Use ethanol/water mixtures for greener crystallization .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings to minimize byproducts .

Methodological Notes

  • Stereochemical analysis : Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers .
  • Data contradiction : Cross-validate cytotoxicity results with clonogenic assays to distinguish cytostatic vs. cytotoxic effects .
  • Scale-up challenges : Implement flow chemistry for reproducible multi-step synthesis .

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